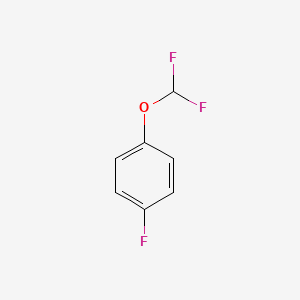

1-(Difluoromethoxy)-4-fluorobenzene

Description

BenchChem offers high-quality 1-(Difluoromethoxy)-4-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Difluoromethoxy)-4-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethoxy)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHCTKYETOOKMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634814 | |

| Record name | 1-(Difluoromethoxy)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34888-09-0 | |

| Record name | 1-(Difluoromethoxy)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Technical-Guide-to-the-Strategic-Incorporation-of-Difluoromethoxy-Arenes-for-Enhanced-Lipophilicity-and-Permeability-in-Drug-Discovery

Abstract

In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design.[1] Among these, the difluoromethoxy group (–OCF2H) has emerged as a uniquely valuable substituent for optimizing the physicochemical properties of aromatic and heteroaromatic drug candidates.[2] This guide provides an in-depth analysis of the –OCF2H group, contrasting its properties with traditional bioisosteres like the methoxy (–OCH3) and trifluoromethoxy (–OCF3) moieties. We will explore the nuanced effects of the –OCF2H group on lipophilicity and membrane permeability, supported by quantitative data and detailed experimental protocols for their assessment. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the distinct advantages of difluoromethoxy arenes in the creation of safer and more effective therapeutics.

Introduction: The Rise of the Difluoromethoxy Group in Medicinal Chemistry

The process of transforming a biologically active "hit" compound into a viable drug candidate is a complex multivariate optimization challenge. A key aspect of this process is the fine-tuning of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[3][4] Lipophilicity, a measure of a compound's affinity for a lipid environment, is a critical parameter that profoundly influences nearly every aspect of ADMET, including solubility, membrane permeability, and metabolic stability.[5][6]

For decades, chemists have employed various functional groups to modulate lipophilicity. The difluoromethoxy (–OCF2H) group, however, offers a unique and compelling set of properties that distinguish it from other commonly used substituents.[7] It is considered a bioisostere of hydroxyl and thiol groups and can act as a lipophilic hydrogen bond donor.[8] This dual nature allows it to enhance membrane permeability while also potentially forming beneficial hydrogen bonding interactions within a target protein's binding site.

This guide will dissect the physicochemical underpinnings of the –OCF2H group's effects and provide practical, field-proven methodologies for its strategic application and evaluation in a drug discovery setting.

Physicochemical Properties: A Comparative Analysis

The decision to incorporate an –OCF2H group is best understood by comparing it to its close relatives: the methoxy (–OCH3) and trifluoromethoxy (–OCF3) groups. While all three are ether linkages, the progressive substitution of hydrogen with fluorine atoms dramatically alters their electronic and steric profiles.

Lipophilicity (logP/logD)

Lipophilicity is typically quantified as the logarithm of the partition coefficient (logP) between n-octanol and water.[9] For ionizable compounds, the distribution coefficient (logD) at a specific pH (commonly physiological pH 7.4) is a more relevant metric.[10] A delicate balance is required: sufficient lipophilicity is needed for membrane permeation, but excessive lipophilicity can lead to poor solubility, increased metabolic turnover, and off-target toxicity.[6][11] An optimal range for drug candidates is often considered to be a logD between 1 and 3.[5]

The –OCF2H group provides a moderate increase in lipophilicity compared to a simple hydrogen or a methoxy group, but a less pronounced increase than the highly lipophilic –OCF3 group. This "tunable" lipophilicity makes it an invaluable tool for molecular optimization.

Table 1: Comparative Physicochemical Properties of Substituted Phenols

| Substituent | Hansch π Constant | Hammett Constant (σp) | Acidity (pKa) |

| –H | 0.00 | 0.00 | 9.95 |

| –OCH3 | -0.02 | -0.27 | 10.21 |

| –OCF2H | +0.2 to +0.6 [7] | +0.20 | 8.67 |

| –OCF3 | +1.04 | +0.35 | 7.82 |

Data compiled from various sources to illustrate general trends.

Electronic Effects and Hydrogen Bonding

The two fluorine atoms in the –OCF2H group are powerfully electron-withdrawing, which can significantly influence the properties of the attached aromatic ring. However, unlike the –OCF3 group, the –OCF2H group possesses a polarized C–H bond, making it a competent hydrogen bond donor. This is a rare and highly desirable feature for a lipophilic group, as it can be used to form specific, potency-enhancing interactions with a biological target. For example, the –OCF2H group in the mTORC1/2 inhibitor PQR620 was shown to form a crucial hydrogen bond that contributed to a >1000-fold selectivity over a related kinase.

Metabolic Stability

A primary reason for incorporating fluorinated groups is to enhance metabolic stability.[12] The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. The –OCF2H group, like the –OCF3 group, is significantly more stable to oxidative metabolism than a traditional methoxy group, which is prone to O-dealkylation by cytochrome P450 enzymes.

Impact on Membrane Permeability

For orally administered drugs, the ability to permeate the intestinal wall is a prerequisite for absorption and bioavailability.[11] Permeability is a complex phenomenon influenced by a molecule's size, charge, and, most importantly, the balance between its lipophilicity and hydrogen bonding capacity.

The –OCF2H group favorably impacts permeability through several mechanisms:

-

Increased Lipophilicity: The moderate lipophilicity imparted by the –OCF2H group helps the molecule partition from the aqueous environment of the gut into the lipid bilayer of cell membranes.[13]

-

Reduced Hydrogen Bond Donor Count (Masking): When used to replace a hydroxyl (–OH) or thiol (–SH) group, the –OCF2H group effectively "masks" a potent hydrogen bond donor, reducing the energetic penalty of desolvation required for the molecule to enter the lipid membrane.

-

"Chameleonic" or "Dynamic" Lipophilicity: It has been proposed that the –OCF2H group can alter its lipophilicity based on its surrounding environment by rotating around the O–CF2H bond.[7] This could allow a molecule to present a more polar face in aqueous environments and a more nonpolar face when partitioning into a lipid membrane.

The following diagram illustrates the logical relationship between the physicochemical properties of the –OCF2H group and its effect on permeability.

Caption: Physicochemical drivers of the OCF2H group's effects.

Experimental Assessment Protocols

To quantitatively assess the impact of incorporating a difluoromethoxy group, standardized and reproducible assays are essential. The following section provides detailed, step-by-step protocols for measuring lipophilicity and passive permeability.

Protocol: Lipophilicity Determination (logD7.4) via Shake-Flask Method

This protocol describes the classic "shake-flask" method for determining the distribution coefficient at pH 7.4. It is a direct measurement of a compound's partitioning between an aqueous and an organic phase.[10][14]

Rationale: This method is considered the "gold standard" for lipophilicity measurement due to its directness. Performing the measurement at pH 7.4 is crucial for ionizable compounds, as it reflects their charge state in physiological conditions.[9]

Self-Validation: The protocol's integrity is maintained by pre-saturating the solvents to prevent volume shifts and by running duplicate samples to ensure reproducibility. Analysis is performed via LC-MS to provide sensitive and specific quantification.

Methodology:

-

Preparation of Solutions:

-

Prepare a 1 M phosphate-buffered saline (PBS) solution and adjust the pH to 7.4.

-

Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

Pre-saturate the n-octanol and PBS (pH 7.4) by mixing them vigorously in a separatory funnel for 24 hours and then allowing the layers to separate completely.

-

-

Partitioning Experiment:

-

In a clean glass vial, add 990 µL of the pre-saturated PBS (pH 7.4).

-

Add 10 µL of the 10 mM DMSO stock solution to the PBS for a final aqueous concentration of 100 µM.

-

Add 1.0 mL of pre-saturated n-octanol.

-

Cap the vial tightly and mix on a rotator at 30 rpm for 1 hour at room temperature to ensure equilibrium is reached.[10]

-

Centrifuge the vial at 2000 x g for 10 minutes to achieve complete phase separation.

-

-

Quantification:

-

Carefully remove an aliquot from both the upper n-octanol layer and the lower aqueous PBS layer.

-

Prepare a calibration curve for the test compound.

-

Analyze the concentration of the compound in each phase using a validated LC-MS/MS method.

-

-

Calculation:

-

Calculate the logD7.4 using the following formula: logD7.4 = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] )

-

Protocol: Permeability Assessment via Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, non-cell-based assay that predicts passive diffusion across a lipid membrane.[15] It serves as an excellent primary screen to rank-order compounds based on their passive permeability potential.[16]

Rationale: PAMPA is chosen as a first-line permeability screen due to its low cost, high throughput, and specific focus on passive diffusion, which avoids the complexities of active transport present in cell-based assays.[15] This allows for a clear assessment of how physicochemical properties, driven by the –OCF2H group, directly impact a compound's ability to cross a lipid barrier.

Self-Validation: The assay's integrity is confirmed by running well-characterized low, medium, and high permeability control compounds in parallel with the test articles.[17] The membrane integrity can also be checked using a non-permeable marker like Lucifer Yellow.[18]

Methodology:

-

Preparation of the Artificial Membrane:

-

Prepare a lipid solution (e.g., 2% w/v lecithin in dodecane).

-

Using a 96-well filter plate (the "donor" plate), carefully add 5 µL of the lipid solution to the surface of each PVDF membrane filter. Allow the solvent to evaporate, leaving a lipid layer.

-

-

Preparation of Solutions:

-

Prepare a buffer solution (e.g., PBS at pH 7.4) for both the donor and acceptor compartments.

-

Prepare 100 µM solutions of the test compounds and controls in the donor buffer, typically containing a small percentage of DMSO (e.g., 1-5%).

-

-

Assay Execution:

-

Fill the wells of a 96-well acceptor plate with 300 µL of fresh buffer.

-

Place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich".

-

Carefully add 200 µL of the test compound/control solutions to the donor wells.

-

Incubate the sandwich assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.[18]

-

-

Quantification and Calculation:

-

After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated using the formula: Papp = ( -V_D * V_A / ((V_D + V_A) * Area * Time) ) * ln( 1 - [C_A] / [C_eq] ) where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

-

Data Interpretation:

The following workflow diagram illustrates the decision-making and experimental process for evaluating a novel difluoromethoxy arene.

Caption: Experimental workflow for evaluating difluoromethoxy arenes.

Conclusion

The difluoromethoxy group is a powerful tool in the medicinal chemist's arsenal for optimizing drug candidates. Its unique combination of moderate lipophilicity, metabolic stability, and hydrogen bond donor capability allows for the subtle yet impactful modulation of a molecule's ADMET properties.[7][13] By providing a less drastic increase in lipophilicity than the –OCF3 group, it enables a finer degree of control, helping chemists navigate the narrow optimal window for drug-like properties.[5] The systematic and quantitative evaluation of lipophilicity and permeability, using robust protocols such as those detailed in this guide, is critical to successfully harnessing the full potential of difluoromethoxy arenes in the development of next-generation therapeutics.

References

-

Scribd. Understanding LogP and LogD in Lipophilicity. [Link]

-

ResearchGate. Defining optimum lipophilicity and molecular weight ranges for drug candidates-Molecular weight dependent lower logD limits based on permeability. [Link]

-

Wiley-VCH. 1 Difluoromethylation and Difluoroalkylation of (Hetero) Arenes: Access to Ar(Het). [Link]

-

Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

-

Pharmacelera. The Impact of Lipophilicity and Hydrophobicity in Drug Design. [Link]

-

ResearchGate. Experimental lipophilicity for beyond Rule of 5 compounds. [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

-

National Center for Biotechnology Information. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. [Link]

-

Royal Society of Chemistry. Late-stage difluoromethylation: concepts, developments and perspective. [Link]

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

National Center for Biotechnology Information. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

-

PubMed. Lipophilicity in drug discovery. [Link]

-

JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

-

ResearchGate. The F‐Difluoromethyl Group: Challenges, Impact and Outlook. [Link]

-

Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

-

Evotec. Caco-2 Permeability Assay. [Link]

-

ResearchGate. The influence of lipophilicity in drug discovery and design. [Link]

-

ChemistryViews. Radical Difluoromethoxylation of Arenes. [Link]

-

Caco2 assay protocol. [Link]

-

JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

-

Royal Society of Chemistry. New synthetic approaches toward OCF3-containing compounds. [Link]

-

MilliporeSigma. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). [Link]

-

ResearchGate. Comparison of OH, CF2H, and CH3 Group Properties. [Link]

-

MDPI. Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. [Link]

-

BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

-

Royal Society of Chemistry. Catalytic radical difluoromethoxylation of arenes and heteroarenes. [Link]

-

ResearchGate. Caco-2 cell permeability assays to measure drug absorption. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

National Center for Biotechnology Information. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistryviews.org [chemistryviews.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Lipophilicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Impact of Lipophilicity and Hydrophobicity in Drug Design - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]

- 7. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. scribd.com [scribd.com]

- 10. enamine.net [enamine.net]

- 11. researchgate.net [researchgate.net]

- 12. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 13. researchgate.net [researchgate.net]

- 14. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 15. PAMPA | Evotec [evotec.com]

- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 17. bioassaysys.com [bioassaysys.com]

- 18. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

Methodological & Application

Introduction: The Strategic Value of the Difluoromethoxy Group

An Application Guide to Methodologies in C-H Difluoromethoxylation

For Researchers, Scientists, and Drug Development Professionals

In contemporary medicinal chemistry, the difluoromethoxy group (–OCF₂H) has emerged as a highly valuable substituent for modulating the physicochemical properties of bioactive molecules. Its unique electronic characteristics allow it to serve as a bioisostere for hydroxyl (–OH) or thiol (–SH) groups, while also acting as a lipophilic hydrogen bond donor.[1] This dual nature can enhance metabolic stability, membrane permeability, and binding affinity, making it a desirable motif in drug design.[2] However, the direct installation of this group onto a C-H bond of a complex (hetero)aromatic core—a process known as late-stage functionalization (LSF)—has been a significant synthetic challenge.[3][4][5]

This guide provides a detailed overview of modern experimental protocols for direct C-H difluoromethoxylation, with a focus on methods amenable to the complexities of drug discovery programs. We will delve into the mechanistic underpinnings of these reactions, provide field-tested protocols, and discuss the practical considerations for their successful implementation.

Mechanistic Cornerstone: The Power of the Difluoromethoxy Radical

The majority of modern C-H difluoromethoxylation strategies operate through a radical-mediated mechanism. This approach circumvents the need for pre-functionalized substrates (e.g., aryl halides or boronic acids), which is a major advantage in late-stage settings.[6] The central challenge lies in the controlled generation of the highly reactive difluoromethoxy radical (•OCF₂H) under conditions mild enough to be tolerated by complex, functional-group-rich molecules.[7]

Visible-light photoredox catalysis has proven to be a particularly effective strategy for generating the •OCF₂H radical from bespoke reagents at room temperature.[3][7] The general catalytic cycle, as elucidated by experimental and computational studies, proceeds as follows[3][7]:

-

Photoexcitation: A photocatalyst (PC) absorbs visible light, transitioning to an excited state (PC*).

-

Single Electron Transfer (SET): The excited photocatalyst engages with a specialized difluoromethoxylating reagent in a single electron transfer event. This reduces the reagent and generates a radical intermediate.

-

Radical Generation: The unstable radical intermediate rapidly fragments, liberating the key •OCF₂H radical.

-

Radical Addition: The electrophilic •OCF₂H radical adds to the C-H bond of an electron-rich (hetero)arene substrate, forming a resonance-stabilized cyclohexadienyl radical.

-

Oxidation & Deprotonation: The cyclohexadienyl radical is oxidized to a cation, followed by deprotonation to restore aromaticity and yield the final difluoromethoxylated product.

This process is highly efficient and operationally simple, avoiding the harsh reagents and high temperatures associated with older, less direct methods.[3]

Caption: General Experimental Workflow for Photocatalytic Reaction.

Protocol: Photocatalytic C-H Difluoromethoxylation of a (Hetero)arene

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained personnel with appropriate safety measures in place.

Materials:

-

(Hetero)arene Substrate (1.0 equiv)

-

Difluoromethoxylating Reagent (e.g., benzotriazole-based salt, 1.5 equiv) [3]* Photocatalyst (e.g., Ru(bpy)₃(PF₆)₂, 1-2 mol%)

-

Acetonitrile (MeCN), sufficient to make a 0.1 M solution

-

4 mL screw-cap vial with a magnetic stir bar

-

Blue LED light source (e.g., 34W Kessil lamp)

-

Cooling fan

Procedure:

-

Preparation: To a 4 mL glass vial equipped with a magnetic stir bar, add the (hetero)arene substrate (0.2 mmol, 1.0 equiv), the difluoromethoxylating reagent (0.3 mmol, 1.5 equiv), and the photocatalyst (0.002-0.004 mmol, 1-2 mol%).

-

Causality Note: Using an excess of the difluoromethoxylating reagent ensures efficient trapping of the substrate and drives the reaction towards completion.

-

-

Solvent Addition: Add 2.0 mL of acetonitrile to the vial to dissolve the solids. The resulting solution should be 0.1 M with respect to the substrate.

-

Reaction Setup: Screw the cap onto the vial. It is noteworthy that control experiments have shown an oxygen-free environment is not required for this reaction to proceed efficiently. [3]4. Irradiation: Place the vial approximately 5-10 cm away from the blue LED light source. Begin stirring vigorously. To maintain a constant temperature, position a small cooling fan to blow air across the vial. The reaction should be maintained at room temperature (approx. 25 °C).

-

Causality Note: Constant temperature is important to prevent potential side reactions and ensure reproducibility. The photocatalytic cycle is driven by light energy, not thermal energy.

-

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. Typical reaction times range from 12 to 24 hours.

-

Workup: Once the reaction is complete (or has reached maximum conversion), remove the vial from the light source. Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Purification: Purify the crude residue directly by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired difluoromethoxylated product(s).

-

Self-Validation Note: Due to the nature of radical C-H functionalization, a mixture of regioisomers may be obtained. This is often a desired outcome in a drug discovery context, as it allows for the rapid generation and screening of multiple analogs. [3]The isomers can typically be separated by chromatography.

-

Substrate Scope and Performance

This photocatalytic method demonstrates remarkable functional group tolerance, a critical feature for its application in medicinal chemistry. [7]

| Substrate Type | Functional Group Tolerance | Typical Yields (%) | Citation(s) |

|---|---|---|---|

| Simple Arenes | Benzene, Toluene | 40-60% | [3] |

| Electron-Rich Heterocycles | Indoles, Pyrroles, Furans | Good to Excellent | [8] |

| Complex Molecules | Pharmaceuticals (e.g., Celecoxib, Fenofibrate) | Moderate to Good | [3] |

| Tolerated Groups | Halides, Aldehydes, Ketones, Esters, Amides, Carboxylic Acids, Alcohols | N/A | [7]|

Yields are approximate and highly dependent on the specific substrate and reaction conditions.

Safety and Handling Considerations

While these protocols are operationally simple, adherence to standard laboratory safety practices is paramount.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves when handling reagents. [9]* Ventilation: Conduct all experiments in a well-ventilated chemical fume hood. Although the reaction itself may not produce significant off-gassing, the solvents and reagents require careful handling. [9]* Reagent Stability: While many modern difluoromethoxylating reagents are bench-stable solids, some fluorinated compounds can be unstable, particularly in aqueous or basic conditions. [3][10]Always consult the supplier's safety data sheet (SDS).

-

Exothermic Potential: Although photocatalytic reactions at room temperature are generally not strongly exothermic, the potential for heat generation should always be considered, especially during scale-up. Never leave reactions unattended. [9]

Conclusion: A New Tool for Late-Stage Functionalization

Direct C-H difluoromethoxylation, particularly via photoredox catalysis, represents a significant advancement for drug discovery and development. It provides a powerful and reliable method for installing the valuable –OCF₂H moiety into complex molecules at a late stage, obviating the need for lengthy de novo syntheses. [3][7]This allows medicinal chemists to rapidly generate diverse analogs for structure-activity relationship (SAR) studies, accelerating the journey from hit to lead. [7]The mild conditions, broad functional group tolerance, and operational simplicity of these protocols ensure their continued and expanding role in the synthesis of next-generation pharmaceuticals.

References

-

Ngai, M.-Y., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Nature Communications. Available at: [Link]

-

Pan, F., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications. Available at: [Link]

-

Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7041-7073. Available at: [Link]

-

Gouverneur, V., et al. (2021). Late-stage difluoromethylation: Concepts, developments and perspective. ResearchGate. Available at: [Link]

-

Wang, F., et al. (2022). Electrochemical Trifluoromethoxylation of (Hetero)aromatics with a Trifluoromethyl Source and Oxygen. Angewandte Chemie International Edition, 61(10), e202115535. Available at: [Link]

-

Xie, Q., et al. (2019). A General Protocol for C−H Difluoromethylation of Carbon Acids with TMSCF2Br. Angewandte Chemie International Edition, 58(19), 6405-6410. Available at: [Link]

-

Lee, J. W., & Ngai, M.-Y. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Accounts of Chemical Research, 52(7), 1975-1987. Available at: [Link]

-

Tang, X., et al. (2017). Visible Light-Mediated C–H Difluoromethylation of Electron-Rich Heteroarenes. Organic Letters, 19(21), 5784-5787. Available at: [Link]

-

Hu, J., et al. (2009). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters, 11(21), 4842-4845. Available at: [Link]

-

Billard, T., et al. (2018). C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent. Chemical Communications, 54(83), 11737-11740. Available at: [Link]

-

Ngai, M.-Y. (2018). Synthesis of Tri- and Difluoromethoxylated Compounds via Visible Light Photoredox Catalysis. Presentation. Available at: [Link]

-

Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 993-997. Available at: [Link]

-

Bar, R. A., & Lam, K. (2023). Electrochemical Difluoromethylation of Electron-Rich Olefins. Organic Letters, 25(10), 1698-1702. Available at: [Link]

-

Wang, C., et al. (2023). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. Available at: [Link]

-

Xu, H.-C., et al. (2018). Electrochemical Difluoromethylarylation of Alkynes. Journal of the American Chemical Society, 140(8), 2916-2920. Available at: [Link]

-

Gieseler, M. T., et al. (2022). Late-Stage Saturation of Drug Molecules. Journal of the American Chemical Society, 144(1), 85-93. Available at: [Link]

- Tanbourit. (n.d.). Safety Precautions for Handling Exothermic Reactions. Google Docs.

-

Zhang, B., et al. (2021). Quasi-Homogeneous Photocatalytic C─H Functionalization Enabled by Donor–Acceptor Microporous Polymer Aerogels Featuring Ultralong-Lived and Long-Range Excitons. ResearchGate. Available at: [Link]

-

Gouverneur, V., et al. (2019). Late‐Stage 18F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging. Angewandte Chemie International Edition, 58(38), 13149-13153. Available at: [Link]

-

Yedase, G. S., & Arif, M. (2023). Photocatalytic Hydro Tri/Difluoromethylation of Alkenes with Bench Stable Tri/Difluoromethylating Reagents. Organic Letters. Available at: [Link]

-

Guillemard, L., Kaplaneris, N., & Ackermann, L. (2021). Late-stage C–H functionalization offers new opportunities in drug discovery. Nature Reviews Chemistry, 5, 522-545. Available at: [Link]

-

Hunter, L. (2021). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 64(15), 10715-10729. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Safety Precautions for Handling Exothermic Reactions - Google ドキュメント [docs.google.com]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: A Guide to Late-Stage Difluoromethoxylation

Introduction: The Strategic Value of the Difluoromethoxy Group in Modern Drug Discovery

The strategic incorporation of fluorine-containing moieties is a cornerstone of contemporary medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Among these, the difluoromethoxy group (-OCF₂H) has garnered significant attention.[2] It serves as a unique bioisostere for hydroxyl and thiol groups, capable of acting as a hydrogen bond donor, a property not shared by the more common methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups.[1] This feature, combined with its moderate lipophilicity and enhanced metabolic stability, provides a nuanced approach to optimizing drug candidates.[1] Late-stage functionalization (LSF), the introduction of functional groups into complex molecules at a late step in the synthesis, is a highly desirable strategy in drug discovery as it allows for rapid diversification of lead compounds and the exploration of structure-activity relationships (SAR).[3] This guide provides an in-depth overview of the principles and protocols for the late-stage introduction of the difluoromethoxy group, with a focus on practical application for researchers in drug development.

Core Strategies for Late-Stage Difluoromethoxylation

The introduction of the -OCF₂H group onto complex scaffolds late in a synthetic sequence presents unique challenges. Historically, methods often required harsh conditions or the pre-functionalization of the substrate, limiting their applicability in LSF. However, recent advancements have provided a suite of powerful new methods. The choice of strategy is dictated by the substrate, desired regioselectivity, and functional group tolerance. The primary approaches can be broadly categorized as radical-mediated, nucleophilic, and electrophilic methods.

Radical-Mediated C-H Difluoromethoxylation: A Paradigm Shift in LSF

Direct C-H functionalization is the most atom-economical and elegant approach for LSF. The development of methods to generate the difluoromethoxy radical (•OCF₂H) under mild conditions has been a significant breakthrough.[4]

Photoredox catalysis has emerged as a leading strategy for the generation of the •OCF₂H radical from stable precursors.[4][5] The general mechanism involves the single-electron reduction of a suitable difluoromethoxylating reagent by an excited-state photocatalyst. This generates a radical anion that fragments to release the •OCF₂H radical. This highly reactive intermediate can then add to (hetero)aromatic systems to afford the desired product after oxidation and deprotonation.

Caption: Generalized workflow for photoredox-catalyzed C-H difluoromethoxylation.

The development of shelf-stable, redox-active difluoromethoxylating reagents has been crucial for the widespread adoption of these methods.[5] An ideal reagent should be easily prepared, stable to storage, and efficiently generate the •OCF₂H radical under mild conditions.

| Reagent Class | Example | Activation Method | Key Advantages |

| Pyridinium Salts | 4-Cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate | Photoredox Catalysis | Shelf-stable, crystalline solid; prepared in one step.[5] |

| Sulfonium Salts | S-(difluoromethyl)diarylsulfonium salts | Photoredox Catalysis | Early examples of electrophilic CF₂H sources. |

| Hypervalent Iodine | N/A for OCF₂H | N/A | More common for trifluoromethoxylation.[6] |

This protocol is adapted from the work of Ngai and coworkers and provides a general method for the difluoromethoxylation of a broad range of (hetero)arenes.[4][5]

Materials:

-

(Hetero)arene substrate (1.0 equiv)

-

4-Cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate (1.5 equiv)

-

fac-Ir(ppy)₃ (1-5 mol%) or other suitable photocatalyst

-

Anhydrous solvent (e.g., acetonitrile, DMF)

-

Inert atmosphere (Nitrogen or Argon)

-

Blue LED light source

Procedure:

-

To an oven-dried reaction vial equipped with a magnetic stir bar, add the (hetero)arene substrate, the difluoromethoxylating reagent, and the photocatalyst.

-

Seal the vial with a septum and purge with an inert gas for 10-15 minutes.

-

Add the anhydrous solvent via syringe.

-

Place the reaction vial approximately 5-10 cm from the blue LED light source and stir vigorously.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Oxygen can quench the excited state of the photocatalyst and participate in side reactions.

-

Anhydrous Solvent: Water can interfere with the reaction, particularly with sensitive substrates.

-

Photocatalyst: The choice of photocatalyst is critical and should be matched to the redox potential of the difluoromethoxylating reagent.

-

Excess Reagent: Using a slight excess of the difluoromethoxylating reagent ensures complete conversion of the substrate.

Nucleophilic Difluoromethoxylation

While radical methods are powerful for C-H functionalization, nucleophilic approaches are well-suited for the difluoromethoxylation of electrophilic sites, such as alkyl halides or sulfonates. These methods often rely on the generation of a difluoromethoxide anion equivalent.

The direct generation of the difluoromethoxide anion (⁻OCF₂H) is challenging due to its instability. Therefore, reagents that can deliver this moiety are employed. A common strategy involves the use of difluorocarbene precursors in the presence of a fluoride source and an alcohol.

Caption: General pathway for nucleophilic difluoromethoxylation via a difluorocarbene intermediate.

Electrophilic Difluoromethoxylation

Reagents that can deliver an "electrophilic" difluoromethoxy group are less common but offer a complementary approach for electron-rich substrates. These reagents are often hypervalent iodine or sulfonium-based compounds.

Data Summary: Comparison of Late-Stage Difluoromethoxylation Methods

| Method | Typical Substrates | Key Reagents | Advantages | Limitations |

| Radical (Photoredox) | (Hetero)arenes, electron-rich and electron-neutral systems | Pyridinium salts, photocatalysts (e.g., Ir, Ru complexes) | Mild conditions, excellent functional group tolerance, direct C-H functionalization.[4][5] | Can lead to regioisomeric mixtures, requires specialized equipment (photoreactor).[4] |

| Nucleophilic | Alcohols, phenols, alkyl halides | Difluorocarbene precursors (e.g., TMSCF₂Br, ClCF₂H) | Good for O-difluoromethoxylation of existing hydroxyl groups. | Often requires strong bases, limited scope for C-difluoromethoxylation.[7] |

| Electrophilic | Electron-rich arenes, phenols | S-(difluoromethyl)diarylsulfonium salts | Complementary reactivity to radical methods. | Reagents can be less stable, narrower substrate scope. |

Conclusion and Future Outlook

The late-stage introduction of the difluoromethoxy group has transitioned from a significant synthetic challenge to a feasible and powerful strategy in drug discovery. The development of novel reagents and methodologies, particularly in the realm of photoredox catalysis, has opened up new avenues for the diversification of complex molecules.[4][5] As our understanding of the underlying reaction mechanisms deepens, we can anticipate the development of even more selective, efficient, and sustainable methods for late-stage difluoromethoxylation, further solidifying the importance of this unique functional group in the design of next-generation therapeutics.

References

-

Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7215-7256. [Link]

-

ResearchGate. (2021). Late-stage difluoromethylation: Concepts, developments and perspective. [Link]

-

Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7215-7256. [Link]

-

PMC. (n.d.). Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach. [Link]

-

National Institutes of Health. (n.d.). Electrochemical Late-Stage Functionalization. [Link]

-

National Institutes of Health. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. [Link]

-

ACS Publications. (n.d.). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. [Link]

-

National Institutes of Health. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. [Link]

-

ResearchGate. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

ACS Publications. (n.d.). Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. [Link]

-

ACS Publications. (2023). Electrochemical Late-Stage Functionalization. [Link]

-

ACS Publications. (2022). Visible-Light Photoredox-Catalyzed C(sp2)–H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrochemical Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Synthesis of Aryl Difluoromethyl Ethers via Palladium-Catalyzed Hydroxylation and In Situ O-Difluoromethylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The difluoromethoxy (-OCF₂H) group is a valuable substituent in medicinal chemistry, often serving as a bioisostere for hydroxyl or thiol groups and enhancing metabolic stability and lipophilicity. While direct palladium-catalyzed C–O coupling to form aryl difluoromethyl ethers remains a significant challenge, this guide details a highly effective and practical two-step, one-pot sequence. This state-of-the-art protocol leverages robust palladium-catalyzed chemistry to convert readily available aryl halides and pseudohalides into the corresponding phenols in situ, which are then immediately trapped with a difluoromethylating agent. This method obviates the need for isolating sensitive phenol intermediates and provides a streamlined, high-yield route to a diverse range of aryl difluoromethyl ethers.

Introduction: The Strategic Importance of the -OCF₂H Moiety

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design. The difluoromethoxy group, in particular, offers a unique combination of properties. Its hydrogen atom can act as a weak hydrogen bond donor, mimicking interactions of hydroxyl or thiol groups, while the two fluorine atoms modulate the compound's electronic profile, pKa, and metabolic stability. Consequently, efficient methods for the synthesis of aryl difluoromethyl ethers (ArOCF₂H) are in high demand.

Direct formation of the Ar-OCF₂H bond via palladium-catalyzed cross-coupling is not yet a well-established transformation. The primary challenge lies in the nature of available difluoromethylating agents and the difficulty of achieving reductive elimination for C-O bond formation with a difluoromethyl group from a palladium(II) intermediate. To circumvent this, a powerful indirect strategy has been developed, which relies on two well-understood and robust reactions performed sequentially in a single reaction vessel. This guide provides the scientific rationale and detailed protocols for this palladium-enabled approach.

The Core Strategy: A Palladium-Catalyzed Relay

The most reliable method for preparing aryl difluoromethyl ethers from aryl halides involves a palladium-catalyzed hydroxylation followed by a rapid O-difluoromethylation. This sequence transforms a common starting material into the desired product without the need for purification of the intermediate phenol, which is often reactive or difficult to isolate.

The overall transformation is as follows:

Ar-X + "⁻OH" → [Ar-OH] → Ar-OCF₂H (where X = Br, Cl, OTf)

This process is divided into two key stages:

-

Stage 1: Palladium-Catalyzed Hydroxylation. An aryl halide or pseudohalide is converted to an aryl-palladium(II) intermediate. Subsequent reaction with a hydroxide source forms the corresponding phenol. This is a variation of the well-known Buchwald-Hartwig C-O coupling reaction.

-

Stage 2: In Situ O-Difluoromethylation. The phenoxide generated in Stage 1 is intercepted by a difluoromethylating agent, typically one that generates difluorocarbene (:CF₂) in situ.

This tandem approach is highly efficient because the conditions for the second step are compatible with the byproducts of the first, allowing for a streamlined and atom-economical process.[1]

Mechanistic Insights: The "Why" Behind the "How"

Stage 1: The Palladium Catalytic Cycle for C-O Bond Formation

The formation of the phenol intermediate from an aryl halide is a classic example of a palladium-catalyzed cross-coupling reaction. The generally accepted mechanism, analogous to the Buchwald-Hartwig amination, is illustrated below.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) intermediate. This is often the rate-limiting step. The choice of ligand (L) is critical here; bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like RuPhos, BrettPhos) are essential to promote this step, especially for less reactive aryl chlorides.

-

Ligand Exchange: A hydroxide source (e.g., KOH, NaOH) displaces the halide (X⁻) on the palladium center to form an arylpalladium(II) hydroxide complex.

-

Reductive Elimination: This final step forms the C-O bond of the phenol (Ar-OH) and regenerates the active Pd(0) catalyst, allowing the cycle to continue. This step is often the most challenging in C-O couplings, but modern ligands have been designed to facilitate this process.

Stage 2: Difluorocarbene Generation and Trapping

The phenoxide (Ar-O⁻) formed in the first stage is a potent nucleophile. The second stage introduces a reagent that serves as a precursor to difluorocarbene (:CF₂), a highly reactive electrophile. A common and effective precursor is difluoromethyltriflate (HCF₂OTf).[1]

Under basic conditions (provided by the excess hydroxide from Stage 1), HCF₂OTf rapidly eliminates triflic acid to generate free difluorocarbene.

HCF₂OTf + 2 OH⁻ → [:CF₂] + TfO⁻ + 2 H₂O

The nucleophilic phenoxide then attacks the electrophilic carbene, followed by protonation (from water in the reaction medium) to yield the final aryl difluoromethyl ether.

Ar-O⁻ + [:CF₂] → [Ar-OCF₂⁻] --(H₂O)--> Ar-OCF₂H + OH⁻

The key to the success of this one-pot procedure is the rapid and irreversible nature of the carbene trapping, which drives the reaction to completion and prevents potential side reactions of the phenol intermediate.[1]

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Protocol 1: One-Pot Synthesis of Aryl Difluoromethyl Ethers from Aryl Bromides

This protocol is adapted from methodologies developed for sequential palladium-catalyzed hydroxylation and subsequent functionalization.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Palladium-Catalyzed C-O Bond Formation for Ethers

Welcome to the technical support center for palladium-catalyzed C-O bond formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming ether bonds using palladium catalysis, a cornerstone of modern organic synthesis.[1][2][3] Drawing from extensive field experience and the scientific literature, this resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common experimental hurdles and achieve optimal results.

Troubleshooting Guide: A Deeper Dive into Common Issues

The palladium-catalyzed formation of C-O bonds, often referred to as the Buchwald-Hartwig etherification, is a powerful tool for constructing aryl ethers.[3][4] However, its success is highly dependent on a delicate interplay of various reaction components.[1] This section addresses specific problems you might encounter and provides a mechanistic rationale for the proposed solutions.

Issue 1: Low or No Product Yield

A low or non-existent yield is the most common and frustrating issue. The root cause can often be traced back to one or more of the following factors:

Question: My reaction is not working. I'm not seeing any product formation. What are the first things I should check?

Answer: When a reaction fails completely, a systematic check of the basics is crucial.

-

Integrity of Reagents and Solvents:

-

Solvent Purity: The solvent plays a critical role in the reaction's success.[5] Ensure your solvent is anhydrous and deoxygenated. Trace amounts of water can hydrolyze the active catalyst or react with the base, while oxygen can lead to the oxidation of the phosphine ligand and deactivation of the palladium catalyst.

-

Reagent Quality: Verify the purity of your aryl halide, alcohol, and base. Impurities can poison the catalyst. For instance, sulfur-containing impurities are known catalyst poisons.[6]

-

Base Strength and Solubility: The choice of base is critical.[1][7] A base that is too weak may not efficiently deprotonate the alcohol, while a base that is too strong can lead to side reactions. The solubility of the base in the reaction solvent is also a key factor. If the base is not soluble, the reaction may be sluggish or fail altogether.

-

-

Catalyst and Ligand Integrity:

-

Palladium Source: Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high quality. Over time, these reagents can degrade.

-

Ligand Purity: Phosphine-based ligands are often air-sensitive and can oxidize over time. Store them under an inert atmosphere and consider checking their purity by ³¹P NMR if you suspect degradation.

-

-

Reaction Setup and Inert Atmosphere:

-

Strictly Anaerobic Conditions: The active Pd(0) catalyst is highly sensitive to oxygen.[8] Ensure your reaction vessel is properly purged with an inert gas (argon or nitrogen) and that all reagents and solvents are added under a positive pressure of inert gas. The use of a glovebox is highly recommended for assembling these reactions.

-

Question: I'm observing some product formation, but the yield is consistently low. What are the likely culprits?

Answer: Low yields often point to a suboptimal interplay between the catalyst, ligand, base, and substrates.

-

Sub-optimal Ligand Choice: The ligand is arguably the most critical component in a successful C-O coupling reaction.[9][10] It stabilizes the palladium center, promotes oxidative addition and reductive elimination, and prevents catalyst decomposition.

-

Steric Hindrance and Electron Density: The electronic and steric properties of the phosphine ligand must be matched to the substrates. For electron-rich aryl halides, more electron-rich and bulky ligands are often required to promote the oxidative addition step. Conversely, for electron-poor aryl halides, less sterically demanding ligands may be sufficient.

-

Chelation and Bite Angle: For some transformations, bidentate ligands with a specific "bite angle" can enhance catalytic activity and stability.

-

-

Inappropriate Base: The base plays a multifaceted role, including deprotonating the alcohol and influencing the catalyst's activity.[1][7]

-

Compatibility with Functional Groups: Strong bases like sodium tert-butoxide (NaOtBu) are effective but can be incompatible with base-sensitive functional groups on your substrates.[10] In such cases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be explored.[10][11]

-

-

Unfavorable Reaction Conditions:

-

Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions. A systematic screening of the reaction temperature is often necessary.

-

Concentration: Reaction concentration can significantly impact the outcome.[5] Highly dilute conditions might slow down the desired bimolecular reactions, while highly concentrated conditions could lead to catalyst aggregation and deactivation.

-

Issue 2: Catalyst Deactivation and Side Reactions

Even when a reaction proceeds, catalyst deactivation or competing side reactions can limit the yield and purity of the desired ether.

Question: My reaction starts well but then stalls before reaching completion. What could be causing my catalyst to die?

Answer: Catalyst deactivation is a common problem in palladium-catalyzed reactions.[8][12][13] Understanding the potential deactivation pathways is key to mitigating them.

-

Formation of Inactive Palladium Species:

-

Palladium Black Precipitation: The formation of palladium black (insoluble Pd(0) aggregates) is a clear sign of catalyst deactivation.[8] This often occurs when the ligand is unable to sufficiently stabilize the Pd(0) intermediates. Using a higher ligand-to-palladium ratio or switching to a more sterically demanding ligand can often prevent this.

-

Formation of Off-Cycle Resting States: The catalyst can become trapped in stable, off-cycle complexes that are slow to re-enter the catalytic cycle. The nature of these resting states can depend on the specific ligand, solvent, and reactants used.

-

-

Ligand Degradation:

-

Oxidation: As mentioned, phosphine ligands are susceptible to oxidation. The resulting phosphine oxides do not effectively stabilize the palladium center, leading to catalyst deactivation.

-

P-C Bond Cleavage: Under harsh reaction conditions, P-C bond cleavage in the phosphine ligand can occur, leading to ligand fragmentation and catalyst deactivation.

-

Question: I'm observing significant amounts of side products, such as the hydrodehalogenation of my aryl halide or β-hydride elimination products. How can I suppress these unwanted reactions?

Answer: The formation of side products is often a result of competing reaction pathways that can be influenced by the choice of ligand and reaction conditions.

-

Hydrodehalogenation: This side reaction, where the aryl halide is reduced to the corresponding arene, can occur through various mechanisms. It is often more prevalent with electron-rich aryl halides.

-

Mitigation Strategy: Employing more electron-rich and sterically bulky ligands can often favor the desired C-O bond formation over hydrodehalogenation.

-

-

β-Hydride Elimination: This is a common side reaction when using primary or secondary alcohols.[11] The palladium alkoxide intermediate can undergo β-hydride elimination to form an aldehyde or ketone and a palladium hydride species, which can then lead to hydrodehalogenation of the aryl halide.

-

Mitigation Strategy: The choice of ligand is paramount in suppressing β-hydride elimination. Ligands that promote a faster rate of reductive elimination relative to β-hydride elimination are desirable. Bulky, electron-rich monophosphine ligands are often effective in this regard.[10]

-

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions encountered during the planning and execution of palladium-catalyzed etherification reactions.

Q1: What is the best palladium precursor to use?

A1: Both Pd(OAc)₂ and Pd₂(dba)₃ are commonly used and effective palladium precursors.[1] Pd(OAc)₂ is often cheaper, but Pd₂(dba)₃ can be advantageous as it is a source of Pd(0) and may not require an in-situ reduction step. The choice can sometimes influence the reaction outcome, so it is worth screening both if you are experiencing issues.[11]

Q2: How do I choose the right ligand for my reaction?

A2: Ligand selection is crucial and often requires screening.[1][9] As a general starting point, for electron-rich aryl halides, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are often a good choice. For less sterically demanding substrates, other ligands like Xantphos may be effective.[10] Consulting the literature for similar substrate pairings is highly recommended.

Q3: What is the optimal palladium-to-ligand ratio?

A3: The optimal Pd:ligand ratio can vary, but a common starting point is 1:1 to 1:2 for monodentate ligands and 1:1 to 1:1.2 for bidentate ligands. A slight excess of the ligand is often used to ensure that the palladium center remains coordinated and stabilized throughout the reaction.

Q4: Which base should I start with?

A4: For general purposes, a strong, non-nucleophilic base like NaOtBu is a good starting point.[11] If your substrates are base-sensitive, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ are excellent alternatives.[10][11]

Q5: What are the best solvents for C-O bond formation?

A5: Aprotic, non-polar, or weakly polar solvents are generally preferred.[5][14] Toluene and dioxane are the most commonly used solvents. Ethers like THF can also be effective. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.[5][15]

Q6: How can I monitor the progress of my reaction?

A6: Thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS) are all effective techniques for monitoring the consumption of starting materials and the formation of the product. Taking small aliquots from the reaction mixture at regular intervals will provide a clear picture of the reaction's progress.

Visualizing the Process: Catalytic Cycle and Troubleshooting

To aid in understanding the intricacies of this reaction, the following diagrams illustrate the key mechanistic steps and a logical workflow for troubleshooting.

The Catalytic Cycle of Buchwald-Hartwig C-O Bond Formation

Caption: The catalytic cycle for palladium-catalyzed C-O bond formation and common deactivation pathways.

A Logical Workflow for Troubleshooting

Sources

- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. diva-portal.org [diva-portal.org]

- 13. scispace.com [scispace.com]

- 14. semanticscholar.org [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

Technical Support Center: Hydrolytic Stability of the Difluoromethoxy Group

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for assessing the hydrolytic stability of molecules containing the difluoromethoxy (-OCF₂H) group. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale and troubleshooting insights needed to navigate your stability studies effectively. The difluoromethoxy group is a fascinating substituent, often used to enhance metabolic stability and fine-tune physicochemical properties.[1][2] However, its behavior in aqueous environments can be nuanced. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter in the lab.

Frequently Asked Questions & Troubleshooting

Q1: My difluoromethoxy-containing compound is degrading under hydrolytic stress. I thought this group was stable. What's happening?

A1: This is a common and important observation. While the carbon-fluorine bonds within the difluoromethoxy group are very strong, making it generally more resistant to oxidative metabolism than a methoxy group, its hydrolytic stability is not absolute and is highly dependent on the molecular context.[2][3]

Here’s the expert breakdown of why you might be seeing degradation:

-

Neighboring Group Participation: The strong electron-withdrawing nature of the -OCF₂H group can significantly influence the reactivity of adjacent functional groups. For instance, a difluoromethoxy group positioned ortho to a sulfamoyloxy group on an aromatic ring has been shown to make the sulfamoyloxy group more labile to hydrolysis compared to its methoxy analogue.[4] This is a critical consideration in prodrug design or when other potentially hydrolyzable groups are near the -OCF₂H moiety.

-

Extreme pH Conditions: While stable under neutral or near-neutral conditions, the -OCF₂H group can be susceptible to hydrolysis under harsh acidic or, more commonly, basic conditions.[5][6] The mechanism can involve nucleophilic attack on the partially positive carbon atom.

-

Direct Hydrolysis to a Formyl Group: In some contexts, particularly under specific enzymatic or harsh chemical conditions, the C-OCF₂H bond itself can undergo hydrolysis. This process can lead to the formation of a phenol (if it's an aryl ether) and formate.[7] There are also documented cases where a C-CF₂H group hydrolyzes to a formyl group (C(O)H), suggesting a potential, though less common, degradation pathway for the ether as well.[8]

Troubleshooting Tip: If you observe unexpected degradation, the first step is to meticulously analyze the structure of your molecule. Identify all potentially labile functional groups and consider how the electronic properties of the -OCF₂H group might be influencing their stability. Your primary suspect should be a neighboring group, not necessarily the -OCF₂H group itself.

Q2: What are the likely degradation products I should be looking for?

A2: Identifying the correct degradation products is key to understanding the stability profile of your compound. Based on known mechanisms, you should primarily search for:

-

Products from Neighboring Group Hydrolysis: If your molecule contains esters, amides, carbamates, or other hydrolyzable groups, the primary degradants will likely be the corresponding carboxylic acids, amines, and alcohols. The parent -OCF₂H compound's concentration will decrease, but the -OCF₂H group itself will remain on one of the fragments.

-

Phenol Formation (for Aryl-OCF₂H): If the ether linkage itself is cleaved, you will detect the corresponding phenol or alcohol. This is a direct indicator of C-O bond scission.

-

Formate and Fluoride Ions: The other product of direct C-O bond hydrolysis is the difluoromethoxy moiety, which is unstable in water and quickly hydrolyzes further to formate (HCOO⁻) and fluoride (F⁻) ions.[7] Detecting these small species can be challenging with standard reversed-phase HPLC-UV but can be accomplished with specialized techniques like ion chromatography or LC-MS.

The diagram below illustrates the primary hydrolytic degradation pathway for a simple aryl difluoromethyl ether.

Caption: Primary hydrolytic degradation pathway of an aryl difluoromethyl ether.

Q3: How do I design a robust forced hydrolysis study for my -OCF₂H compound?

A3: A well-designed forced degradation study is essential for understanding degradation pathways and developing a stability-indicating analytical method.[9][10] The goal is not to completely destroy the drug but to induce a target degradation of approximately 5-20%.[9][11] This provides enough degradants for characterization without making the chromatogram uninterpretable.

This workflow follows the principles outlined in ICH Q1A(R2) guidelines.[11][12]

Caption: Experimental workflow for a forced hydrolytic stability study.

Detailed Experimental Protocol: Forced Hydrolysis Study

This protocol is a self-validating system designed to establish the hydrolytic stability profile of a difluoromethoxy-containing drug substance.

1. Materials & Reagents:

-

Drug Substance (DS) containing the -OCF₂H group

-

Acetonitrile (ACN) or other suitable organic solvent, HPLC grade

-

Purified Water, HPLC grade

-

Hydrochloric Acid (HCl), analytical grade

-

Sodium Hydroxide (NaOH), analytical grade

-

Phosphate or other suitable buffer system for neutral pH

-

Calibrated pH meter, temperature-controlled oven or water bath, HPLC-UV system, LC-MS system.

2. Stock Solution Preparation:

-

Accurately weigh and dissolve the DS in a minimal amount of ACN to create a concentrated stock solution (e.g., 1-5 mg/mL). Causality: Using an organic solvent ensures initial solubility before dilution into aqueous stress media, preventing precipitation issues.

3. Stress Sample Preparation (Example Concentrations):

-

Acidic: Dilute the stock solution with 0.1 M HCl to a final DS concentration of ~0.1 mg/mL.

-

Neutral: Dilute the stock solution with purified water or a pH 7 buffer to a final DS concentration of ~0.1 mg/mL.

-

Basic: Dilute the stock solution with 0.1 M NaOH to a final DS concentration of ~0.1 mg/mL.

-

Control: Prepare a control sample diluted in a water/ACN mixture and keep it refrigerated. This is your T=0 sample and reference.

4. Incubation:

-

Place all stress samples in a temperature-controlled oven set to 60°C. Causality: Elevated temperature accelerates degradation to provide data in a reasonable timeframe, as per ICH guidelines.[13]

-

Pull aliquots at predetermined time points (e.g., 2, 8, 24, 48 hours). The exact timing may need to be adjusted based on the compound's lability.

5. Sample Analysis:

-

Immediately after pulling an aliquot, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Causality: This step is critical to stop the degradation reaction, ensuring the analytical result accurately reflects the specific time point.

-

Analyze all samples (including the T=0 control) by a validated stability-indicating HPLC-UV method.[14]

-

Calculate the % degradation and check for mass balance. A good mass balance (95-105%) indicates that all major degradants are being detected.

-

Inject stressed samples with significant degradation into an LC-MS/MS system to obtain mass data and fragmentation patterns for structural elucidation of the unknown impurity peaks.

Data Presentation: Comparative Stability

To put the stability of the -OCF₂H group in context, it's useful to compare it to its common analogs, the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. The following table summarizes hypothetical but representative data from a forced hydrolysis study.

| Stress Condition (72h @ 60°C) | Compound A (-OCH₃) % Degradation | Compound B (-OCF₂H) % Degradation | Compound C (-OCF₃) % Degradation | Primary Degradation Product(s) |

| 0.1 M HCl | 5.2% | 3.1% | 1.5% | Parent compound with ester hydrolysis |

| pH 7 Buffer | <1.0% | <1.0% | <1.0% | No significant degradation |

| 0.1 M NaOH | 18.5% | 15.8% | 12.3% | Parent compound with ester hydrolysis + minor phenol from Compound A |

Interpretation:

-

This data illustrates that under both acidic and basic conditions, the rate of hydrolysis of a neighboring ester group decreases with increasing fluorine substitution on the methoxy group (CH₃ > CF₂H > CF₃).

-

This is due to the increasing inductive electron-withdrawing effect, which can influence the reactivity of other parts of the molecule. The extreme stability of the -OCF₃ group is well-documented.[15] The -OCF₂H group provides an intermediate stability profile, offering a valuable tool for fine-tuning molecular properties.[2]

References

-

Raheem, I. et al. (2015). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Institutes of Health. Available at: [Link]

-

Davis, O. A. et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]

-

Tota, A. et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health. Available at: [Link]

-

FDA (2025). Q1 Stability Testing of Drug Substances and Drug Products. U.S. Food and Drug Administration. Available at: [Link]

-

Key, B. D. et al. (2009). Biodegradation of fluorinated alkyl substances. PubMed. Available at: [Link]

-

Ora (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Ora. Available at: [Link]

-

Nuventra (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. Nuventra. Available at: [Link]

-

Al-Shabrawi, M. et al. (2023). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. National Institutes of Health. Available at: [Link]

-

European Medicines Agency (2023). Stability testing of existing active substances and related finished products. European Medicines Agency. Available at: [Link]

-

ResearchGate (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. Available at: [Link]

-

Shlomo, Y. et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health. Available at: [Link]

-

ResearchGate (2021). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ResearchGate. Available at: [Link]

-

SGS (2011). How to Approach a Forced Degradation Study. SGS. Available at: [Link]

-

ResearchGate (2017). Verification of the difluoroalkylation/hydrolysis sequence from Trp to... ResearchGate. Available at: [Link]

-

Krishnan, S. et al. (2021). Hydrolytic Degradation of Polylactic Acid Fibers as a Function of pH and Exposure Time. MDPI. Available at: [Link]

-

ResearchGate (2024). Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. Available at: [Link]

-

Marques, F. et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO. Available at: [Link]

-

Hartwig, J. F. et al. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. National Institutes of Health. Available at: [Link]

-

Wang, F. et al. (2025). A review on the recent mechanisms investigation of PFAS electrochemical oxidation degradation: mechanisms, DFT calculation, and pathways. Frontiers in Chemistry. Available at: [Link]

-

Onyx Scientific (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

-

American Chemical Society (2022). Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate (2009). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. Available at: [Link]

-

FDA (1998). Stability Testing of Drug Substances and Drug Products. U.S. Food and Drug Administration. Available at: [Link]

-

Dwivedi, M. et al. (2020). Acidic and Alkaline Hydrolysis of Polysorbates Under Aqueous Conditions: Towards Understanding Polysorbate Degradation in Biopharmaceutical Formulations. PubMed. Available at: [Link]

-

Egyptian Drug Authority (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Egyptian Drug Authority. Available at: [Link]

Sources

- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Acidic and alkaline hydrolysis of polysorbates under aqueous conditions: Towards understanding polysorbate degradation in biopharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 9. sgs.com [sgs.com]

- 10. researchgate.net [researchgate.net]

- 11. resolvemass.ca [resolvemass.ca]

- 12. fda.gov [fda.gov]

- 13. ema.europa.eu [ema.europa.eu]

- 14. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Navigating the Challenges of Arene Fluorination: A Technical Support Guide

From the Desk of a Senior Application Scientist: The introduction of fluorine into aromatic rings is a cornerstone of modern medicinal and materials chemistry. However, the very nature of the reagents that make these transformations possible also presents significant handling and safety challenges. This guide is designed to be your trusted resource, providing practical, field-proven answers to the common questions and troubleshooting scenarios encountered when working with hazardous fluorinating agents. Our focus is on not just what to do, but why you're doing it, ensuring a foundation of safety and scientific rigor in your work.

Section 1: Electrophilic Fluorination – Taming the "F+" Source

Electrophilic fluorinating agents, often sources of "F+", are powerful but reactive reagents that demand respect and careful handling.[1][2] Reagents like Selectfluor® are popular due to their relative stability and ease of handling compared to highly toxic and corrosive alternatives like fluorine gas.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: My electrophilic fluorination reaction is sluggish or not proceeding to completion. What are the likely causes?

A1: Several factors can contribute to low reactivity. Firstly, for electrophilic fluorination, it's recommended to use the least reactive F+ reagent that is effective for your specific transformation to minimize safety issues and side reactions.[1] The choice of solvent is also critical; polar solvents like acetonitrile or DMF are often required to dissolve common N-F reagents like Selectfluor®.[5] Ensure your starting material is sufficiently activated towards electrophilic attack. Electron-donating groups on the arene will generally increase reactivity. If your substrate is electron-deficient, you may need to consider harsher conditions or a more potent fluorinating agent, though this must be weighed against the increased safety risks.

Q2: I'm observing significant chlorination as a side product when using Selectfluor®. How can I mitigate this?